7-Hydroxybenzofuran-3(2H)-one chemical properties and structure
7-Hydroxybenzofuran-3(2H)-one chemical properties and structure
An In-Depth Technical Guide to 7-Hydroxybenzofuran-3(2H)-one: Chemical Properties, Synthesis, and Applications
Abstract
7-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound featuring a core benzofuranone scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a versatile synthetic intermediate, this molecule is of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), highlighting its potential in drug discovery. This document serves as a resource for scientists and drug development professionals, offering detailed protocols and expert insights into the practical application and theoretical underpinnings of 7-Hydroxybenzofuran-3(2H)-one chemistry.
Chapter 1: Introduction to the Benzofuran-3(2H)-one Scaffold
The benzofuranone core is a prominent heterocyclic system found in a wide array of natural products, biologically active molecules, and industrial dyes.[1] This scaffold, consisting of a fused benzene and furanone ring, is structurally isomeric to flavones and biogenetically related to chalcones.[2] Molecules incorporating this structure exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antifungal properties.[3][4][5]
7-Hydroxybenzofuran-3(2H)-one, in particular, serves as a crucial building block in organic synthesis. The strategic placement of a phenolic hydroxyl group and a reactive ketone functionality makes it a valuable precursor for creating more complex molecular architectures. Its utility has been demonstrated in the synthesis of novel PARP-1 inhibitors, which are critical in cancer therapy, and as a reagent in the preparation of materials for liquid crystal displays.[6][7][8] This guide aims to consolidate the key technical information required for the effective use of this compound in a research and development setting.
Chapter 2: Molecular Structure and Physicochemical Properties
Structural Elucidation
The fundamental structure of 7-Hydroxybenzofuran-3(2H)-one combines a bicyclic aromatic system with key functional groups that dictate its chemical behavior.
-
IUPAC Name : 7-hydroxy-1-benzofuran-3-one[9]
-
Synonyms : 7-Hydroxy-3(2H)-benzofuranone, 7-hydroxy-3-coumaranone, 7-hydroxy-2,3-dihydro-1-benzofuran-3-one[6][9]
The molecule's architecture features a planar benzene ring fused to a five-membered furanone ring. The hydroxyl group at position 7 is a hydrogen bond donor and can act as a nucleophile or an acidic proton source. The ketone at position 3 and the adjacent methylene group at position 2 are primary sites of reactivity, particularly for condensation reactions.
Caption: Chemical structure of 7-Hydroxybenzofuran-3(2H)-one.
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. Below is a summary of key computed and available data for 7-Hydroxybenzofuran-3(2H)-one.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [6][9] |
| Molecular Weight | 150.13 g/mol | [6][9] |
| XLogP3 | 1.1 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Topological Polar Surface Area | 46.5 Ų | [9] |
| Physical Description | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Chapter 3: Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.5 ppm, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.Methylene Protons (-CH₂-) (2H): A singlet expected around δ 4.5-5.0 ppm.Hydroxyl Proton (-OH) (1H): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected in the downfield region, δ 190-200 ppm.Aromatic Carbons (6C): Signals between δ 110-160 ppm.Methylene Carbon (-CH₂-) (1C): Signal around δ 70-80 ppm. |
| Infrared (IR) | O-H Stretch (Phenolic): Broad absorption around 3200-3400 cm⁻¹.C=O Stretch (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹.C=C Stretch (Aromatic): Absorptions around 1580-1600 cm⁻¹.C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 150.03. Common fragmentation patterns would involve loss of CO, CHO, and other small fragments. |
Chapter 4: Synthesis and Purification
The synthesis of benzofuran-3(2H)-ones can be achieved through various routes.[1][12] A common and reliable method for preparing 7-Hydroxybenzofuran-3(2H)-one involves the intramolecular cyclization of a suitably substituted acetophenone precursor.[6]
Recommended Synthetic Protocol: Cyclization of 2',3'-Dihydroxyacetophenone
This protocol is based on established methods for the synthesis of related benzofuranones. The causality behind this choice rests on the commercial availability of the starting material and the straightforward nature of the cyclization reaction.
Reaction Scheme: 2',3'-Dihydroxyacetophenone → 7-Hydroxybenzofuran-3(2H)-one
Materials and Reagents:
-
2',3'-Dihydroxyacetophenone
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
Base (e.g., Potassium Carbonate or Sodium Hydroxide)
-
Solvent (e.g., Acetone, Ethanol, or DMF)
-
Hydrochloric Acid (for work-up)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
α-Halogenation: Dissolve 2',3'-Dihydroxyacetophenone (1.0 eq) in a suitable solvent. Add the brominating agent (1.0-1.1 eq) portion-wise while stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: This step forms the phenacyl bromide intermediate, which is essential for the subsequent intramolecular Williamson ether synthesis.
-
Intramolecular Cyclization: To the reaction mixture, add a base (e.g., K₂CO₃, 2.0-3.0 eq). Heat the mixture to reflux. The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide to form the five-membered furanone ring. Monitor the reaction by TLC.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine. Acidify the aqueous layer with dilute HCl if necessary to ensure the product is not in its phenolate form.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 7-Hydroxybenzofuran-3(2H)-one. The self-validating nature of this protocol is confirmed by spectroscopic analysis (NMR, MS) of the final product, which should match the expected data.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-Hydroxybenzofuran-3(2H)-one.
Chapter 5: Chemical Reactivity and Stability
The reactivity of 7-Hydroxybenzofuran-3(2H)-one is dominated by its three key features: the phenolic hydroxyl group, the ketone, and the adjacent α-carbon (C2 position).
Reactivity at the Carbonyl and α-Carbon
The most significant reaction of this scaffold in drug discovery is the Knoevenagel or aldol-type condensation at the C2 position.[13] The methylene protons at C2 are acidic due to the adjacent carbonyl group and the benzene ring, allowing for deprotonation by a mild base. The resulting carbanion readily attacks aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones.[2] This reaction is pivotal for creating libraries of derivatives for structure-activity relationship (SAR) studies.[7]
Reaction Mechanism: Aurone Synthesis
Caption: Mechanism for the synthesis of aurone derivatives.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group at C7 behaves as a typical phenol. It can undergo:
-
Etherification: Reaction with alkyl halides in the presence of a base.
-
Esterification: Reaction with acyl chlorides or anhydrides.
-
Electrophilic Aromatic Substitution: The -OH group is an activating, ortho-para directing group, though substitution on the benzene ring is less common than reactions at the furanone moiety.
Stability and Storage
7-Hydroxybenzofuran-3(2H)-one is expected to be a moderately stable solid. However, as with many phenols, it may be susceptible to air oxidation over time, potentially leading to coloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature.
Chapter 6: Applications in Research and Drug Development
The 7-Hydroxybenzofuran-3(2H)-one scaffold is a valuable starting point for the development of novel therapeutic agents and functional materials.
Precursor for PARP-1 Inhibitors
A significant application of this scaffold is in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[7][8] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[8] By modifying the 7-position with a carboxamide group and performing condensation reactions at the 2-position, researchers have developed potent PARP-1 inhibitors.[7] The 7-hydroxy group can be a handle for introducing the carboxamide functionality or other key binding elements.
Biological Activity Profile
Derivatives of the benzofuranone core have demonstrated a wide range of biological activities:
-
Antioxidant Activity: The phenolic hydroxyl group contributes to radical scavenging properties, which is beneficial in combating oxidative stress.[4][14]
-
Anti-inflammatory Effects: Some 2,3-dihydrobenzofuran-2-one derivatives have shown potent anti-inflammatory activity, in some cases superior to reference drugs like indomethacin.[5]
-
Antiproliferative Activity: Isobenzofuran-1(3H)-ones, a related scaffold, have shown cytotoxic effects against various human cancer cell lines.[3]
PARP-1 Inhibition Pathway
Caption: Role of PARP-1 inhibitors in the DNA damage response pathway.
Chapter 7: Conclusion and Future Outlook
7-Hydroxybenzofuran-3(2H)-one is a heterocyclic compound of significant synthetic value. Its well-defined structure and predictable reactivity at multiple functional groups make it an ideal platform for constructing diverse molecular libraries. The demonstrated success of its derivatives, particularly as potent PARP-1 inhibitors, underscores its importance in modern drug discovery. Future research will likely focus on exploring new synthetic transformations of this scaffold to access novel chemical space and on evaluating its derivatives against a broader range of biological targets. The insights and protocols provided in this guide offer a solid foundation for researchers to harness the full potential of this versatile chemical building block.
References
-
PubChem. 7-Hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. 7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone. National Center for Biotechnology Information. [Link]
-
NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
Taylor & Francis Online. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Taylor & Francis Online. [Link]
-
NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
ChemistryViews. Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link]
-
PubChem. 3-ethyl-7-hydroxy-6-methoxy-3H-2-benzofuran-1-one. National Center for Biotechnology Information. [Link]
-
Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Acta Scientific. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]
-
PubMed. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. National Library of Medicine. [Link]
-
SpectraBase. 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. SpectraBase. [Link]
-
ResearchGate. Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ResearchGate. [Link]
-
PubChem. 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
MDPI. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Molecules. [Link]
-
SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone. SpectraBase. [Link]
-
NIST. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. NIST Chemistry WebBook. [Link]
-
NIH. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. 1H NMR spectroscopic data of compounds 7-12. ResearchGate. [Link]
-
PubMed. Synthesis and biological activities of novel furo[2,3,4-jk][15]benzazepin-4(3H)-one derivatives. National Library of Medicine. [Link]
-
Arabian Journal of Chemistry. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. Arabian Journal of Chemistry. [Link]
-
PubChem. 2-Acetyl-7-hydroxybenzofuran. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 3(2H)-Benzofuranone. Cheméo. [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. ResearchGate. [Link]
-
Taylor & Francis Online. Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. [Link]
-
PubMed. 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. National Library of Medicine. [Link]
-
MySkinRecipes. 6,7-Dihydroxybenzofuran-3(2H)-one. MySkinRecipes. [Link]
Sources
- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3(2H)-Benzofuranone, 7-hydroxy- | 19397-70-7 [chemicalbook.com]
- 7. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Buy 7-Hydroxy-3-(2-hydroxyethyl)benzofuran [smolecule.com]
- 15. 7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone | C12H14O5 | CID 11746674 - PubChem [pubchem.ncbi.nlm.nih.gov]
